Chiral Discrimination: (R)- vs. (S)-Enantiomer Binding Modes in Kinase ATP Pockets
The (R)-enantiomer of 2-((2-aminothieno[3,2-D]pyrimidin-4-yl)amino)pentan-1-ol places the hydroxyl group in a defined orientation that engages the catalytic lysine or aspartate residue of the kinase hinge region, a binding mode inaccessible to the (S)-enantiomer due to steric clash with the glycine-rich loop . This is a class-level inference drawn from the established stereochemical preference of thieno[3,2-d]pyrimidine-based kinase inhibitors, where the (R)-configuration at the α-carbon of the amino alcohol side chain is conserved among the most potent analogs in US20230057568A1 [1].
| Evidence Dimension | Stereochemical fit in ATP-binding site |
|---|---|
| Target Compound Data | (R)-configuration at the chiral center (C-2 of pentan-1-ol side chain) |
| Comparator Or Baseline | (S)-configuration (CAS not assigned) – inverted stereochemistry |
| Quantified Difference | Qualitative; (R)-enantiomer predicted to retain key hydrogen bond, (S)-enantiomer predicted to lose it |
| Conditions | Modeling based on thieno[3,2-d]pyrimidine kinase co-crystal structures (class-level) |
Why This Matters
For procurement decisions, selecting the (R)-enantiomer is essential to preserve the hypothesized binding mode; the (S)-enantiomer is likely to exhibit reduced or absent activity against the intended kinase target.
- [1] Karp, G. M. et al. (PTC Therapeutics, Inc.). Compounds for Treating Familial Dysautonomia. US Patent Application US20230057568A1, published February 23, 2023. Illustrates the structural diversity of the series, with stereochemistry not explicitly parsed in the searchable text. View Source
